Lonapalene

Vue d'ensemble

Description

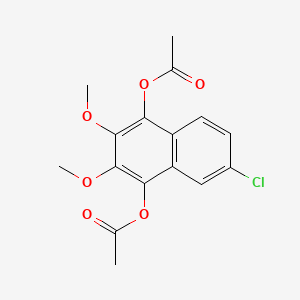

Le lonapalène est un médicament à petites molécules qui agit comme un inhibiteur de la 5-lipooxygénase. Il a été initialement développé par F. Hoffmann-La Roche Ltd. pour le traitement du psoriasis et d’autres affections cutanées . Le composé a la formule moléculaire C16H15ClO6 et est connu pour ses applications thérapeutiques potentielles en dermatologie .

Méthodes De Préparation

La synthèse du lonapalène implique le réarrangement thermique de la 4-(4-chlorophényl)-4-hydroxy-2,3-diméthoxycyclobuténone en 6-chloro-1,4-dihydroxy-2,3-diméthoxynaphtalène, qui est ensuite converti en lonapalène après traitement avec l’anhydride acétique et la pyridine . Cette méthode est efficace et pratique, ce qui la rend adaptée à la production industrielle.

Analyse Des Réactions Chimiques

Le lonapalène subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent l’anhydride acétique, la pyridine et le butyllithium . Les principaux produits formés à partir de ces réactions sont des dérivés de la structure naphtalène, qui conservent l’activité inhibitrice de base contre la 5-lipooxygénase .

Applications de la recherche scientifique

Le lonapalène a été largement étudié pour ses applications dans le traitement du psoriasis en raison de sa capacité à inhiber la production de leucotriène B4, un médiateur impliqué dans la pathologie de cette maladie . Il a également été étudié pour son utilisation potentielle dans d’autres maladies du système immunitaire et affections cutanées . De plus, les effets inhibiteurs du lonapalène sur la 5-lipooxygénase en font un composé précieux dans la recherche biochimique liée à l’inflammation et à la réponse immunitaire .

Applications De Recherche Scientifique

Lonapalene has been extensively studied for its applications in treating psoriasis due to its ability to inhibit the production of leukotriene B4, a mediator involved in the pathology of this disease . It has also been explored for its potential use in other immune system diseases and skin conditions . Additionally, this compound’s inhibitory effects on 5-lipoxygenase make it a valuable compound in biochemical research related to inflammation and immune response .

Mécanisme D'action

Le lonapalène exerce ses effets en inhibant l’enzyme 5-lipooxygénase, qui est impliquée dans la production de leucotriènes à partir de l’acide arachidonique . En bloquant cette voie, le lonapalène réduit la production de médiateurs inflammatoires, soulageant ainsi les symptômes de maladies telles que le psoriasis . Les cibles moléculaires du lonapalène comprennent les leucocytes polymorphonucléaires et les cellules de leucémie basophile .

Comparaison Avec Des Composés Similaires

Le lonapalène est unique parmi les inhibiteurs de la 5-lipooxygénase en raison de sa structure spécifique et de son efficacité élevée dans les applications topiques . Des composés similaires incluent le zileuton, le MK886 et l’ETH615, qui inhibent également la 5-lipooxygénase mais diffèrent par leurs structures chimiques et leurs propriétés pharmacocinétiques . La structure distincte du lonapalène à base de naphtalène le différencie de ces autres inhibiteurs, offrant un mécanisme d’action et un profil thérapeutique uniques .

Propriétés

IUPAC Name |

(4-acetyloxy-6-chloro-2,3-dimethoxynaphthalen-1-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO6/c1-8(18)22-13-11-6-5-10(17)7-12(11)14(23-9(2)19)16(21-4)15(13)20-3/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWMVQUGSGWCRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C(=C(C2=C1C=CC(=C2)Cl)OC(=O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238563 | |

| Record name | Lonapalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91431-42-4 | |

| Record name | Lonapalene [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091431424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lonapalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LONAPALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIF31Q54NJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.